molecular formula C24H19ClN2O5 B12044384 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12044384
M. Wt: 450.9 g/mol
InChI Key: NTOQNZSYIVZBNJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[4,3-b]pyran family, characterized by a fused bicyclic pyran core. Key structural features include:

  • A 4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl substituent at position 4, contributing steric bulk and lipophilicity .
  • A 7-methyl group and 5-oxo moiety, common in bioactive pyrano[4,3-b]pyran derivatives .

The compound is synthesized via a multicomponent reaction involving Knoevenagel condensation, Michael addition, and cyclization, typical for this class . Its structural complexity makes it relevant for drug discovery and materials science.

Properties

Molecular Formula

C24H19ClN2O5

Molecular Weight

450.9 g/mol

IUPAC Name

2-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C24H19ClN2O5/c1-13-9-20-22(24(28)31-13)21(17(11-26)23(27)32-20)15-5-8-18(19(10-15)29-2)30-12-14-3-6-16(25)7-4-14/h3-10,21H,12,27H2,1-2H3

InChI Key

NTOQNZSYIVZBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)O1

Origin of Product

United States

Preparation Methods

Green Catalytic Method Using Ionic Liquids

A patent by outlines a sustainable approach for pyrano[4,3-b]pyran derivatives using bissulfonate ionic liquids in aqueous media. For the target compound, the synthesis would proceed as follows:

  • Reactants :

    • 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • 4-Hydroxy-6-methyl-2-pyrone (1 mmol)

    • Bissulfonate ionic liquid (0.03–0.05 mmol) in water (8 mL)

  • Conditions : Heating at 60–70°C for 17–32 minutes under stirring.

  • Workup : Cooling, filtration, and recrystallization from ethanol yield the product with ~90% efficiency.

Mechanistic Insights :

  • Knoevenagel Condensation : The aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The 4-hydroxy-6-methyl-2-pyrone attacks the nitrile, followed by cyclization to form the pyranopyran core.

Key Advantages :

  • Solvent Efficiency : Water as a green solvent reduces environmental impact.

  • Catalyst Reusability : The ionic liquid filtrate can be reused for subsequent batches.

Microwave-Assisted One-Pot Synthesis

A study by Zhang et al. demonstrates rapid synthesis under microwave irradiation:

  • Reactants :

    • 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • 4-Hydroxy-6-methyl-2-pyrone (1 mmol)

  • Conditions : Microwave irradiation at 300–500 W for 5–10 minutes.

  • Yield : ~92% after recrystallization from ethanol.

Characterization Data :

  • IR (KBr) : 3409 cm⁻¹ (N–H stretch), 2189 cm⁻¹ (C≡N), 1701 cm⁻¹ (C=O).

  • ¹H NMR (CDCl₃) : δ 2.26 (s, 3H, CH₃), 4.46 (s, 1H, CH), 7.2–7.8 (m, aromatic H).

  • X-ray Analysis : Confirms the pyrano[4,3-b]pyran scaffold and substituent orientation.

Substituted Benzaldehyde Synthesis

The aldehyde precursor, 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde, is synthesized via:

  • Williamson Ether Synthesis :

    • Vanillin (3-methoxy-4-hydroxybenzaldehyde) reacts with 4-chlorobenzyl chloride in the presence of K₂CO₃.

    • Conditions : Reflux in acetone for 6–8 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the pure aldehyde.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, CHO), 7.4–7.6 (m, aromatic H), 5.21 (s, 2H, OCH₂).

Comparative Analysis of Methodologies

Parameter Green Catalytic Method Microwave Method
Reaction Time 17–32 minutes5–10 minutes
Yield 90%92%
Catalyst/Solvent Ionic liquid/waterPiperidine/methanol
Energy Efficiency ModerateHigh

Trade-offs :

  • Microwave synthesis offers speed but requires specialized equipment.

  • Ionic liquid methods prioritize sustainability but involve longer reaction times.

Mechanistic Considerations and Side Reactions

  • Byproduct Formation : Prolonged heating may lead to hydrolysis of the nitrile group to carboxylic acid.

  • Stereochemical Control : The reaction proceeds via a planar transition state, ensuring racemic product formation unless chiral catalysts are employed.

Scalability and Industrial Relevance

  • Batch Reactors : The green method scales efficiently to 100 mmol with consistent yields.

  • Cost Analysis : Ionic liquids (~$50/g) may increase production costs compared to microwave setups .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products include nitro derivatives and quinones.

    Reduction: Products include primary and secondary amines.

    Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in modulating cellular activities related to cancer treatment. Research indicates that derivatives of pyrano[4,3-b]pyran compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of protein kinase activity. For instance, similar compounds have been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Cholinesterase Inhibition
Another notable application is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the pyrano framework can enhance inhibitory potency against these enzymes, making it a candidate for further development as a therapeutic agent for neurodegenerative diseases .

Material Science

Heavy Metal Chemosensing
The compound's unique structural features allow it to be explored as a chemosensor for heavy metals. Pyrano derivatives have been studied for their ability to selectively bind metal ions, which could lead to applications in environmental monitoring and remediation .

Semiconductive Properties
Research has also highlighted the semiconductive properties of pyrano compounds. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their ability to facilitate charge transport .

Synthesis and Characterization

The synthesis of 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors like 4-hydroxycoumarin and various aldehydes. Characterization techniques such as NMR spectroscopy and crystallography are employed to confirm the structure and purity of the synthesized compound .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 ValueReference
AChE Inhibition2-amino derivative0.65 µM
BChE InhibitionSimilar pyrano derivative0.55 µM
CytotoxicityVarious cancer cell linesVaries by line

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
Initial Reaction4-hydroxycoumarin + aldehyde + catalystFormation of intermediate
PurificationEthanol washPure product obtained
CharacterizationNMR, FTIRConfirmation of structure

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, researchers found that modifications on the pyrano ring significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized a series of derivatives, indicating that specific substitutions could lead to improved therapeutic efficacy.

Case Study 2: Cholinesterase Inhibitors
A recent investigation into cholinesterase inhibitors highlighted the potential of compounds like 2-amino derivatives in managing Alzheimer's disease symptoms. The study demonstrated that certain modifications could enhance binding affinity and inhibitory potency against AChE and BChE.

Mechanism of Action

The mechanism of action of 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties
Compound Name Substituent at Position 4 Molecular Weight Key Functional Groups Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound 4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl 481.89 -NH₂, -CN, -OCH₃, Cl Not reported
2-Amino-4-(4-((4-Fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-[(4-Fluorobenzyl)oxy]phenyl 449.40 -NH₂, -CN, -F Tyrosinase inhibition: 7.69 μM
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 4-Butoxyphenyl 352.39 -NH₂, -CN, -OCH₂CH₂CH₂CH₃ Not reported
2-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 3,5-Dibromo-4-hydroxyphenyl 484.99 -NH₂, -CN, -OH, Br Antimicrobial activity
2-Amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 1-Naphthyl 330.33 -NH₂, -CN Crystallographic studies

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) improve biological activity. The fluorinated derivative (IC₅₀ = 7.69 μM) outperforms kojic acid (IC₅₀ = 23.64 μM) in tyrosinase inhibition .
  • Brominated derivatives show antimicrobial properties, suggesting halogenation enhances bioactivity .
Crystallographic Features
  • The 4H,5H-pyrano[4,3-b]pyran core is conserved across derivatives, with bond lengths (C–C: 1.50–1.54 Å, C–O: 1.36–1.43 Å) within normal ranges .
  • Chlorobenzyl and brominated substituents induce distinct crystal packing via halogen bonding and π-π interactions .
  • The methoxy group in the target compound may stabilize the structure through intramolecular hydrogen bonds .

Biological Activity

The compound 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a pyranopyran derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C26H25ClN2OC_{26}H_{25}ClN_2O, with a molecular weight of approximately 433.74 g/mol. The structure includes a pyranopyran core, which is known to exhibit various biological activities due to its ability to interact with multiple biological targets.

Anticholinesterase Activity

Recent studies have highlighted the potential of similar compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of amino-7,8-dihydro-4H-chromenone have shown promising results in inhibiting these enzymes with IC50 values significantly lower than standard drugs like donepezil . Although specific data for the compound is limited, the structural similarities suggest it may exhibit comparable activity.

Antioxidant Properties

Compounds with similar structures have also been investigated for their antioxidant properties. The presence of methoxy and chlorobenzyl groups may enhance radical scavenging activity, which is crucial for protecting cells from oxidative stress. Such properties are beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

In Vitro Studies

  • Inhibition of AChE and BChE : A study evaluated various chromenone derivatives for their inhibitory effects on AChE and BChE. While specific data for our compound is not available, related compounds demonstrated significant inhibition with IC50 values ranging from 0.65 µM to 10.6 µM against BChE .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that substitutions on the chromenone scaffold could significantly affect biological activity. For example, compounds with specific substitutions at the R1 and R2 positions showed enhanced potency against cholinesterases, suggesting that similar modifications in our compound could yield beneficial effects .

Comparative Data Table

CompoundActivity TypeIC50 Value (µM)Reference
Compound 4k (related)AChE Inhibition0.079
Compound 4k (related)BChE Inhibition0.65
Donepezil (control)AChE Inhibition0.079
Donepezil (control)BChE Inhibition10.6

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters. Catalysts like L-proline or DABCO are critical for achieving high yields under mild conditions. For example:

  • Step 1 : Condensation of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with malononitrile.
  • Step 2 : Cyclization with β-ketoesters (e.g., ethyl acetoacetate) in ethanol/water solvent systems .
  • Key variables : Temperature (60–80°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact yield .

Q. How is the compound characterized post-synthesis, and which analytical techniques are most reliable?

  • X-ray crystallography : Resolves the fused pyrano-pyran ring system and confirms substituent positions (e.g., 4-chlorobenzyloxy group) .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.4 ppm) and nitrile carbons (δ 115–120 ppm) .
  • IR : Stretching bands for C≡N (~2200 cm1^{-1}) and carbonyl groups (~1700 cm1^{-1}) .
    • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 475.12) .

Q. What solvents and catalysts are most effective in minimizing side reactions during synthesis?

  • Solvents : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction efficiency .
  • Catalysts : Organobases like DABCO or L-proline enhance nucleophilicity in MCRs, reducing dimerization byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) model the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient pyran ring may facilitate interactions with biological targets .
  • Molecular docking : Screens binding affinities to enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data from analogs .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Case study : Discrepancies in 1H^1H NMR splitting patterns may arise from dynamic rotational isomerism of the 4-chlorobenzyloxy group. Solutions include:
  • Variable-temperature NMR to observe coalescence .
  • Comparative analysis with structurally rigid analogs (e.g., 3,4-dimethoxy derivatives) .
    • Crystallographic validation : Cross-validate XRD results with computational models (e.g., Mercury software) to confirm bond angles and torsional strain .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modifications :
Position Modification Impact on Activity Reference
4-ChlorobenzyloxyReplace with 4-F or 4-NO2_2Alters lipophilicity and target binding
3-CarbonitrileSubstitute with carboxylateReduces cytotoxicity in vitro
  • Biological assays : Use in vitro models (e.g., MTT assay for anticancer activity) paired with HPLC purity checks (>95%) .

Q. What mechanistic insights explain regioselectivity in the pyrano-pyran ring formation?

  • Proposed mechanism :

Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.

Michael addition of β-ketoester generates a tetrahedral intermediate.

Cyclization via intramolecular nucleophilic attack, stabilized by H-bonding with the amino group .

  • Kinetic studies : Monitor reaction progress using in situ FTIR to identify rate-limiting steps (e.g., cyclization vs. proton transfer) .

Methodological Recommendations

  • Experimental design : Use a Box-Behnken model to optimize solvent ratios, catalyst loading, and temperature .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to detect lattice packing anomalies .
  • Theoretical framework : Link mechanistic studies to conceptual models like Hard-Soft Acid-Base (HSAB) theory to rationalize substituent effects .

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